molecular formula C11H24O B1353806 7-Methyl-1-decanol

7-Methyl-1-decanol

Cat. No.: B1353806
M. Wt: 172.31 g/mol
InChI Key: JIGSUZNTMMIYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-decanol (CAS: 134766-55-5) is a branched primary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol . It is classified under "Building Blocks" and "Miscellaneous" chemicals, with notable applications in perfumes and fragrances due to its volatility and odor profile . The compound is standardized under international pharmacopeias, including the WHO, USP, and EP, ensuring its quality and consistency in industrial use .

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

7-methyldecan-1-ol

InChI

InChI=1S/C11H24O/c1-3-8-11(2)9-6-4-5-7-10-12/h11-12H,3-10H2,1-2H3

InChI Key

JIGSUZNTMMIYAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The following table compares 7-Methyl-1-decanol with {7-ethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS: 1864318-18-2), a structurally distinct alcohol with a spirocyclic ether backbone :

Property This compound {7-ethyl-1-oxaspiro[4.5]decan-2-yl}methanol
CAS Number 134766-55-5 1864318-18-2
Molecular Formula C₁₁H₂₄O C₁₂H₂₂O₂
Molecular Weight (g/mol) 172.31 198.30
Functional Group Primary alcohol Secondary alcohol (spirocyclic ether ring)
Key Structural Features Linear branched chain Spirocyclic ether ring with ethyl substituent
Applications Perfumes, fragrances Not explicitly stated (likely niche synthesis)

Functional Group and Reactivity

  • This compound: As a primary alcohol, it is prone to oxidation reactions, typically forming aldehydes or carboxylic acids. Its linear structure and terminal hydroxyl group enhance solubility in non-polar solvents, making it suitable for fragrance formulations .
  • {7-ethyl-1-oxaspiro...}methanol: The secondary alcohol group and spirocyclic ether ring introduce steric hindrance and electronic effects, altering reactivity. However, the lack of experimental data (e.g., boiling points, reactivity studies) limits direct comparisons .

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